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Compound Focus: Bromozinc(1+);butane

CAS No.: 171860-66-5

Cat. No.: S1497381

Chemical Profile and Related Data

The table below summarizes available data for butane, a related organozinc compound, and 1-bromobutane,

which is a common precursor in organozinc chemistry.

Compound Name Molecular Formula Key Properties Stability & Reactivity

| Butane [1] [2] | C4aH1o | Molecular Weight: 58.12 g/mol Boiling Point: 273 K (~ -0.15 °C) Melting
Point: 136 K (~ -137 °C) Formation Enthalpy (AjH°gas): -125.6 kJ/mol | Stable hydrocarbon; major
component of LPG. Reacts vigorously with strong oxidizing agents. [1] [2] [3] | | Bromozinc(1+);(E)-but-2-
ene [4] | CaH7BrZn | Molecular Weight: Not specified in data CAS Registry: 11769531 | Specific stability
and reactivity data for this organozinc compound is not available in the searched literature. | | 1-
Bromobutane [5] | C4HoBr | Molecular Weight: 137.02 g/mol Boiling Point: 101.6 °C Melting Point:
-112 °C Flash Point: 23.9 °C Water Solubility: 0.608 g/L. (at 30 °C) | Stable, but Flammable.

Incompatible with strong oxidizing agents and strong bases. [5] |

Experimental Context and Inferred Protocols
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Organozinc reagents like "bromozinc(1+);butane” are typically synthesized and handled under controlled
conditions. The following points outline general experimental considerations based on standard

organometallic chemistry practices and the properties of 1-bromobutane.

¢ Synthesis Precursor: 1-Bromobutane is a common starting material for preparing organozinc
compounds. Its properties are critical for planning synthesis. It is flammable (low flash point) and has
low water solubility, necessitating careful handling and disposal. [5]

e Handling and Stability: Organozinc compounds are generally moisture- and air-sensitive.
Experimental protocols require an inert atmosphere (e.g., using a nitrogen or argon glovebox) and
anhydrous solvents to prevent decomposition.

¢ Reactivity Profile: These compounds typically act as nucleophiles in key carbon-carbon bond-
forming reactions, such as the Simmons-Smith cyclopropanation and Negishi cross-coupling.
The latter is particularly relevant for drug development in constructing biaryl scaffolds.

Research Strategies for Scientists

Given the scarcity of direct data, here are targeted approaches to advance your investigation.

e Probe Specialized Databases: Search SciFinder, Reaxys, or specific organometallic chemistry
publications for the precise compound "bromozinc(1+);butane” or "butylzinc bromide".

¢ Infer from Analogues: Use data on well-documented organozinc reagents (e.g., methylzinc or
phenylzinc halides) to build predictive models for stability and reactivity.

e Consider Computational Chemistry: Perform DFT calculations to predict the molecular geometry,
charge distribution, and thermal stability of the compound.

o Experimental Validation: Develop a minimal experimental workflow to characterize the compound's
stability under different temperatures and in various solvents.

Computational Modeling Design & Execute
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Strategy for technical data acquisition
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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